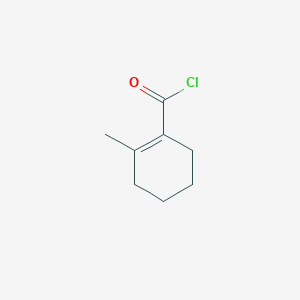
2-Methylcyclohex-1-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohex-1-ene-1-carbonyl chloride can be synthesized through the chlorination of 2-methylcyclohex-1-ene. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Methylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The reactivity of 2-methylcyclohex-1-ene-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The mechanism of action involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. This reactivity is exploited in various synthetic transformations.
Comparison with Similar Compounds
- 1-Methyl-2-cyclohexene-1-carbonyl chloride
- Cyclohex-1-ene-1-carbonyl chloride
- 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde
Comparison: 2-Methylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the methyl group can influence the steric and electronic environment, affecting the compound’s reactivity and the outcome of chemical reactions.
Properties
CAS No. |
74517-10-5 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3 |
InChI Key |
OITXLFPWWSAEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















